N-(pyridin-2-ylmethyl)pentan-1-amine
Description
Contextualization within Organic Chemistry and Heterocyclic Systems
In the broader context of organic chemistry, N-(pyridin-2-ylmethyl)pentan-1-amine is classified as a secondary amine and a pyridine (B92270) derivative. Heterocyclic compounds, particularly those containing nitrogen, are of immense importance as they form the core structures of many natural products, including alkaloids and vitamins, as well as a vast array of synthetic pharmaceuticals and agrochemicals. nih.gov The pyridine moiety, being isoelectronic with benzene, possesses aromatic character which influences its chemical reactivity and physical properties.
Significance of Pyridine-Amine Hybrid Structures in Contemporary Research
Pyridine-amine hybrid structures are a significant class of compounds in contemporary chemical research due to their diverse functionalities and applications. The presence of both a pyridine ring and an amine group allows these molecules to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. These metal complexes are being explored for their catalytic activity in a range of organic transformations.
Furthermore, the pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govrsc.org The incorporation of an amine side chain can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to the development of new therapeutic agents. Researchers have synthesized and investigated numerous pyridine-amine derivatives for their potential anticancer, antimicrobial, and antiviral activities. rsc.org
Overview of Key Academic Research Trajectories for this compound
While specific academic research exclusively focused on this compound is limited, the research trajectories for analogous N-alkyl-pyridin-2-ylmethanamines provide a clear indication of its potential areas of investigation. A primary research avenue for compounds of this class is their use as ligands for the formation of transition metal complexes. These complexes are often studied for their catalytic properties, for example, in polymerization reactions or as models for biological enzyme active sites.
Another significant area of research is the synthesis of more complex molecules using this compound as a starting material or intermediate. The reactivity of the secondary amine allows for the introduction of various functional groups, leading to the creation of libraries of related compounds for screening in drug discovery programs. nih.gov A common synthetic route to produce such compounds is through reductive amination. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of this compound, this would likely involve the reaction of pyridine-2-carbaldehyde with pentan-1-amine.
Interactive Data Table: Plausible Synthesis of this compound via Reductive Amination.
| Reactant 1 | Reactant 2 | Key Reaction Type | Common Reducing Agents |
|---|
The exploration of the biological activity of this compound and its derivatives represents a third key research trajectory. Drawing parallels from similar pyridine-amine hybrids, research would likely focus on evaluating its cytotoxicity against various cancer cell lines, its antimicrobial activity against a panel of bacteria and fungi, and its potential to inhibit specific enzymes. rsc.org
Interactive Data Table: Physicochemical Properties of Analogous Pyridine-Amine Compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)ethanamine | C8H12N2 | 136.19 | Not available |
| N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | 150.22 | Not available |
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-3-5-8-12-10-11-7-4-6-9-13-11/h4,6-7,9,12H,2-3,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWVNJSXVJQTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of N Pyridin 2 Ylmethyl Pentan 1 Amine
Elucidation of Primary Synthesis Pathways
The construction of the N-(pyridin-2-ylmethyl)pentan-1-amine backbone is primarily accomplished through two convergent strategies: the formation of the carbon-nitrogen bond via reductive amination or through nucleophilic substitution by amine alkylation.
Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines. organic-chemistry.org This process involves the reaction of pyridine-2-carbaldehyde with pentan-1-amine to form a Schiff base or imine intermediate, which is subsequently reduced in situ to the target amine. This one-pot procedure is favored for its operational simplicity and good yields.
The selection of the reducing agent is critical for the success of the reaction. A variety of reducing agents can be employed, each with specific reactivity profiles.
Borohydride Reagents : Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (Na(OAc)3BH) are mild and selective reducing agents commonly used for this transformation. unibe.chyoutube.com They are stable in mildly acidic conditions, which are often required to catalyze imine formation. Pyridine-borane complexes are also effective and offer a stable, easy-to-handle alternative to other hydride reagents. acsgcipr.org
Catalytic Hydrogenation : A greener alternative involves the use of molecular hydrogen (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.comacsgcipr.org This method is highly atom-economical, producing only water as a byproduct, and is well-suited for industrial-scale synthesis.
The general reaction is as follows:
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 | Mild, selective for imines | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Dichloromethane, Acetic Acid | Mild, non-toxic byproducts, commercially available | Moisture sensitive |
| Pyridine-Borane (C₅H₅N·BH₃) | Methanol, Molecular Sieves | Mild, stable | Limited shelf life, potential for diborane off-gassing acsgcipr.org |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, 1-5 bar H₂ | High atom economy, clean reaction | Requires specialized pressure equipment, potential for catalyst poisoning |
Amine alkylation, or N-alkylation, is a classical approach that involves the nucleophilic substitution of a halide by an amine. wikipedia.org In this case, pentan-1-amine acts as the nucleophile, attacking an electrophilic pyridine (B92270) derivative, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.
A primary challenge in this method is controlling the selectivity for mono-alkylation. The product, this compound, is also a nucleophile and can react with another molecule of the alkyl halide to form a tertiary amine, leading to overalkylation. wikipedia.orgnih.gov To mitigate this, a large excess of the primary amine (pentan-1-amine) is often used to favor the desired mono-alkylation product. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. dtic.mil
The general reaction is as follows:
Table 2: Reagents and Conditions for Amine Alkylation
| Pyridine Substrate | Amine | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| 2-(Chloromethyl)pyridine | Pentan-1-amine (excess) | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temp. to 80 °C |
| 2-(Bromomethyl)pyridine | Pentan-1-amine (excess) | NaHCO₃ or DIPEA | Ethanol or THF | Room Temp. to 60 °C |
Beyond the primary single-step methods, this compound can be synthesized through multi-step sequences. These routes may be necessary if the direct precursors are unavailable or if specific stereochemistry is required. A plausible multi-step pathway could begin with the reduction of 2-cyanopyridine to 2-(aminomethyl)pyridine, followed by its reaction with pentanal via reductive amination.
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient synthetic strategy. While a specific cascade reaction for the title compound is not prominently documented, related one-pot procedures for pyridine synthesis, such as the Bohlmann–Rahtz pyridine synthesis, demonstrate the potential for such streamlined approaches in heterocyclic chemistry. beilstein-journals.org A hypothetical cascade could involve the in-situ formation of pyridine-2-carbaldehyde from a precursor followed immediately by reductive amination.
Optimization Strategies for Reaction Conditions and Yields
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The optimal conditions can vary significantly between reductive amination and amine alkylation protocols.
Reactant Stoichiometry : In reductive amination, using a slight excess (1.1-1.5 equivalents) of the amine can drive the reaction to completion. In amine alkylation, a much larger excess of the primary amine is often necessary to minimize overalkylation. nih.gov
Temperature : While higher temperatures can increase reaction rates, they may also promote side reactions. For reductive amination, reactions are often run at room temperature. unibe.ch For alkylation, gentle heating may be required, but excessive heat can increase the rate of the undesired second alkylation.
pH Control : For reductive amination, maintaining a slightly acidic pH (typically 4-6) is crucial. This protonates the carbonyl group, activating it for nucleophilic attack, and catalyzes the dehydration of the hemiaminal intermediate to the imine, without excessively protonating the amine nucleophile and rendering it unreactive. unibe.ch
Solvent and Catalyst : The choice of solvent affects the solubility of reactants and the reaction rate. chemrxiv.org In catalytic hydrogenation, the choice and loading of the catalyst are key variables. For alkylation, the selection of the base and solvent can significantly influence the reaction outcome.
Table 3: Parameter Optimization for Synthesis of this compound
| Parameter | Reductive Amination | Amine Alkylation | Rationale for Optimization |
|---|---|---|---|
| pH | 4-6 | 8-11 (Basic) | Optimal imine formation vs. neutralizing acid byproduct. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C | Balance reaction rate with minimizing side product formation. |
| Solvent | Methanol, Ethanol, THF | Acetonitrile, DMF, Ethanol | Ensure reactant solubility and compatibility with reagents. |
| Concentration | 0.1 M to 1.0 M | 0.1 M to 1.0 M | Higher concentrations can increase rate but may cause precipitation. |
| Amine Equivalents | 1.0 - 1.5 eq. | 2.0 - 10.0 eq. | Drive reaction to completion vs. preventing overalkylation. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. ijarsct.co.inrsc.org
Atom Economy : Catalytic reductive amination using H₂ is highly atom-economical, as the only byproduct is water. In contrast, reductive amination with borohydride reagents and amine alkylation generate stoichiometric amounts of salt byproducts, lowering their atom economy.
Solvent Reduction : Efforts are made to replace hazardous solvents like dichloromethane with greener alternatives such as ethanol, 2-propanol, or water. organic-chemistry.org Solvent-free, or neat, reaction conditions represent an ideal green approach. organic-chemistry.orgnih.gov
Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. nih.gov
Use of Catalysis : The use of recoverable and reusable heterogeneous catalysts, such as Pd/C for hydrogenation, is a core principle of green chemistry, minimizing waste compared to stoichiometric reagents. acsgcipr.org
Design and Synthesis of this compound Derivatives for Structure-Activity Exploration
The this compound scaffold serves as a valuable starting point for generating libraries of related compounds to investigate structure-activity relationships (SAR). mdpi.com Pyridine-containing compounds are known to possess a wide range of biological activities, including antimicrobial and antiviral properties. nih.govmdpi.comresearchgate.net Strategic modifications to different parts of the molecule allow for the systematic exploration of how structural changes influence biological function.
Pyridine Ring Substitution : Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups at various positions on the pyridine ring can modulate the electronic properties, basicity, and lipophilicity of the molecule.
Alkyl Chain Modification : The length, branching, and rigidity of the pentyl chain can be altered. Synthesizing analogues with shorter (e.g., butyl) or longer (e.g., hexyl) chains, or introducing cyclic moieties, can probe the steric and hydrophobic requirements of a biological target.
Amine and Methylene Bridge Modification : While altering the core structure, modifications such as N-oxidation or quaternization of the pyridine nitrogen can be explored. The methylene linker can also be extended or incorporated into a ring system.
These derivatives are typically synthesized using the same primary pathways—reductive amination or alkylation—by simply substituting the appropriate starting aldehyde, amine, or alkyl halide. The goal is to correlate specific structural features with changes in biological activity, guiding the design of more potent and selective compounds. mdpi.comnih.gov
Table 4: Examples of Strategic Derivatization for SAR Studies
| Derivative Class | Example Structure | Rationale for Synthesis |
|---|---|---|
| Pyridine Ring Substitution | N-((5-chloropyridin-2-yl)methyl)pentan-1-amine | To investigate the effect of an electron-withdrawing group on activity. |
| Alkyl Chain Variation | N-(pyridin-2-ylmethyl)cyclohexylamine | To introduce steric bulk and conformational rigidity. |
| Chain Length Modification | N-(pyridin-2-ylmethyl)propan-1-amine | To probe the optimal chain length for hydrophobic interactions. |
Coordination Chemistry and Metal Complex Applications of N Pyridin 2 Ylmethyl Pentan 1 Amine
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with N-(pyridin-2-ylmethyl)pentan-1-amine and its derivatives is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. inorgchemres.org The resulting complexes can be characterized by a range of analytical techniques to elucidate their structure and bonding.
A variety of transition metal complexes have been synthesized with ligands structurally similar to this compound.
Cu(II): Copper(II) complexes with N-(pyridin-2-ylmethyl)aniline and its derivatives have been synthesized, resulting in polynuclear, dinuclear, and mononuclear species depending on the substituents on the ligand. researchgate.net These complexes often exhibit distorted square planar or square pyramidal geometries. researchgate.net The reaction of N-(pyridin-2-ylmethyl)butan-2-amine with copper(II) halides exclusively yields mononuclear dihalo complexes. inorgchemres.org
Pd(II): Palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline and related ligands have been prepared. researchgate.net These complexes typically adopt a distorted square planar geometry with the two nitrogen atoms of the ligand and two halide ligands coordinating to the palladium center. researchgate.netresearchgate.net
Zn(II) and Cd(II): Zinc(II) and Cadmium(II) complexes containing 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been synthesized. researchgate.net Zinc(II) can form distorted tetrahedral or six-coordinate octahedral complexes, while cadmium(II) has been observed in five-coordinate trigonal bipyramidal geometries in dimeric structures. researchgate.net A cadmium(II) complex with 3,3-dimethyl-1-[(E)-[phenyl(pyridine-2-yl)methylidene]amino]thiourea showed a five-coordinate geometry. nih.gov
Fe(II): Iron(II) complexes with ligands containing the 2-pyridylmethyl-amino moiety have been studied, particularly in the context of spin crossover behavior. nih.gov The chelate ring size influences the spin transition temperature. nih.gov Iron(II) dithiocyanate complexes with various tripodal ligands analogous to tris(pyridine-2-ylmethyl)amine (tmpa) have also been prepared and characterized. researchgate.net
Rh(III) and Ir(III): Rhodium(III) and Iridium(III) complexes with related dipyridyl-N-alkylimine ligands have been synthesized, resulting in pseudo-octahedral geometries. ias.ac.in Studies on Rh(III) complexes with pyridyl triazole ligands have also been reported. researchgate.net
Ni(II): Nickel(II) complexes with polydentate aminopyridine ligands have been synthesized and can exhibit five-coordinate square-pyramidal or square-planar geometries depending on the ligand structure. nih.govresearchgate.net
The coordination of this compound and its analogs is predominantly bidentate (N,N'). This chelation leads to various coordination geometries depending on the metal ion, its oxidation state, and the presence of other ligands.
| Metal Ion | Typical Coordination Geometry | Reference |
| Cu(II) | Distorted Square Planar, Square Pyramidal | researchgate.net |
| Pd(II) | Distorted Square Planar | researchgate.netresearchgate.net |
| Zn(II) | Distorted Tetrahedral, Octahedral | researchgate.net |
| Cd(II) | Trigonal Bipyramidal | researchgate.net |
| Ni(II) | Square Pyramidal, Square Planar | nih.govresearchgate.net |
| Rh(III) | Pseudo-octahedral | ias.ac.in |
The flexibility of the ligand backbone allows it to accommodate the preferred coordination number and geometry of the metal center. In some cases, bridging ligands can lead to the formation of polynuclear complexes. researchgate.net
Spectroscopic techniques are crucial for characterizing these complexes in solution and the solid state.
IR Spectroscopy: The coordination of the pyridine (B92270) and amine nitrogen atoms to the metal center is often evidenced by shifts in the characteristic vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds in the IR spectrum. For example, in copper(II) and zinc(II) complexes of N-(pyridin-2-ylmethyl)butan-2-amine, the N-H stretching frequency is observed around 3150-3200 cm⁻¹. inorgchemres.org
UV-Vis Spectroscopy: The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions and charge transfer bands. These spectra are sensitive to the coordination geometry around the metal ion. For example, a Cu(II) complex of N-(pyridin-2-ylmethyl)butan-2-amine exhibits solvatochromism, indicating interaction of solvent molecules with the copper center. inorgchemres.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its diamagnetic complexes (e.g., Pd(II), Zn(II), Cd(II)). Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms upon complexation provide evidence of metal-ligand bond formation.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from N-(pyridin-2-ylmethyl)amine ligands have shown promise in various catalytic applications. The ability to tune the steric and electronic properties of the ligand by modifying the alkyl substituent or the pyridine ring allows for the optimization of catalytic activity and selectivity.
Palladium(II) complexes bearing N,N'-bidentate ligands such as N-methyl-N-(pyridin-2-ylmethyl)aniline have been investigated as catalysts for the polymerization of methyl methacrylate (B99206) (MMA) in the presence of a cocatalyst. researchgate.netresearchgate.net Some of these complexes have shown high catalytic activity, producing high molecular weight syndiotactic poly(methyl methacrylate). researchgate.net
Furthermore, nickel(II) complexes with related aminopyridine ligands have demonstrated high catalytic activity in the electroreduction of 1,2-trans-dibromocyclohexane to cyclohexene. nih.gov The catalytic efficiency of such complexes is influenced by the ligand architecture and the resulting geometry of the nickel center.
Based on a thorough review of the available search results, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified, detailed outline.
The search for scientific literature and data concerning the coordination chemistry, catalytic applications (including homogeneous catalysis, polymerization, and transfer hydrogenation), mechanistic studies, and bioinorganic aspects of this compound complexes did not yield any specific research findings. The provided results pertain to related but structurally distinct compounds such as N-(pyridin-2-ylmethyl)aniline, N-(pyridin-2-ylmethyl)pyridin-2-amine, and other pyridine-containing ligands.
As the instructions strictly require that the article focuses exclusively on "this compound" and does not introduce information on other compounds, the creation of a scientifically accurate and detailed article as requested is not feasible due to the lack of specific data on this particular compound in the public domain.
Computational and Theoretical Studies of N Pyridin 2 Ylmethyl Pentan 1 Amine
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap indicates that the molecule is more polarizable and more reactive. For pyridine (B92270) derivatives, the electronic nature of substituents can significantly influence the FMO energies and the HOMO-LUMO gap.
The following table illustrates typical quantum chemical parameters that would be calculated for N-(pyridin-2-ylmethyl)pentan-1-amine, with hypothetical values based on studies of related compounds.
| Parameter | Symbol | Definition | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons. | Related to the ionization potential; indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons. | Related to the electron affinity; indicates electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | χ ≈ -(EHOMO + ELUMO)/2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness | η | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Chemical Softness | S | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the pentyl chain and the rotational freedom around the C-N and C-C single bonds in this compound give rise to a multitude of possible conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. This information is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
Energy landscape mapping provides a comprehensive view of the potential energy surface, illustrating the relationship between different conformations and the transition states that connect them. csic.esrsc.org For a flexible molecule like this compound, the energy landscape can be complex.
Computational methods such as potential energy surface (PES) scans can be employed to systematically vary these dihedral angles and calculate the corresponding energy, thereby identifying the low-energy conformations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netrsc.orgnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound.
Typical applications of DFT for this molecule would include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum on the potential energy surface. scispace.com This provides accurate bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis: Calculating the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands.
Electronic Property Calculation: DFT is used to calculate the HOMO and LUMO energies, as well as other electronic descriptors discussed in section 4.1. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine ring and the amine group are expected to be electron-rich regions.
DFT calculations on related pyridine derivatives have shown that the choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results that are in good agreement with experimental data. nih.gov
Molecular Dynamics Simulations to Understand Flexibility and Interactions
While quantum chemical methods are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For this compound, MD simulations could be used to:
Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can reveal the preferred conformations in solution and the transitions between them, providing a dynamic view of the energy landscape.
Analyze Solvation: MD simulations can model the interactions between the solute molecule and solvent molecules (e.g., water), showing how the solvent influences the solute's conformation and flexibility.
Study Intermolecular Interactions: If the molecule is part of a larger system, MD can be used to understand how it interacts with other molecules, such as on a surface or within a macromolecular complex.
The flexibility of the pentyl chain would be a key focus of MD studies, as its conformational dynamics can influence how the molecule presents its pyridine and amine functional groups for interaction with its environment.
Predictive Modeling of Reactivity and Protonation States
Computational methods can be used to predict the reactivity of this compound. The HOMO and LUMO energies, as well as the MEP map, provide initial clues about where electrophilic and nucleophilic attacks are likely to occur.
Predicting the protonation state is particularly important for amines. This compound has two potential protonation sites: the nitrogen of the pyridine ring and the nitrogen of the pentylamine side chain. The basicity of these sites can be estimated by calculating the proton affinity (the negative of the enthalpy change for the protonation reaction) or by calculating the pKa values using various computational models.
The pKa of pentylamine is approximately 10.21, while the pKa of pyridine is around 5.25. wikipedia.org The presence of the electron-withdrawing pyridin-2-ylmethyl group attached to the pentylamine nitrogen would be expected to decrease its basicity slightly. Conversely, the electron-donating nature of the alkylamine substituent on the pyridine ring would slightly increase its basicity. Computational calculations of the pKa values would provide a more precise understanding of which nitrogen is more likely to be protonated at a given pH. This is critical for understanding the molecule's behavior in aqueous solutions and its potential to form hydrogen bonds.
Molecular Docking Studies with Relevant Macromolecular Scaffolds (excluding clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or macromolecular scaffold) to form a stable complex. orientjchem.org While often used in drug discovery, docking studies are also valuable for understanding interactions with non-clinical macromolecules, such as proteins, DNA, or synthetic polymers. nih.govnih.gov
For this compound, docking studies could be performed to investigate its binding to various macromolecular scaffolds. For example:
Environmental Macromolecules: Docking could be used to predict the interaction of the compound with soil components like humic acid or with proteins from microorganisms, which could be relevant for environmental fate studies. nih.gov
Industrial Enzymes: If the compound is being considered as a substrate or inhibitor for an industrial enzyme, docking could elucidate its binding mode within the enzyme's active site.
Synthetic Polymers and Materials: Docking could be used to model the interaction of this compound with the surface of a polymer or other material, which could be important for applications in materials science.
A typical docking study involves preparing the 3D structures of the ligand and the macromolecule, defining a binding site on the macromolecule, and then using a scoring function to evaluate the different binding poses of the ligand. The results can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Exploration of N Pyridin 2 Ylmethyl Pentan 1 Amine in Supramolecular Chemistry and Materials Science
Self-Assembly Processes and Supramolecular Architectures
The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of modern materials science. N-(pyridin-2-ylmethyl)pentan-1-amine possesses the necessary functionalities to participate in such processes. The pyridine (B92270) nitrogen and the secondary amine proton can act as hydrogen bond acceptors and donors, respectively, while the pyridine ring can engage in aromatic stacking interactions. The pentyl group introduces van der Waals forces and hydrophobic effects, which can further influence the packing of the molecules.
While direct studies on the self-assembly of this compound are not extensively documented, the behavior of analogous compounds provides significant insight. For instance, the supramolecular assembly of 2-picolylamine (AMPy), a similar pyridin-2-ylmethylamine derivative, with tetramethylcucurbit nih.govuril (TMeQ nih.gov) has been investigated. In this system, the AMPy guest molecule is encapsulated within the TMeQ nih.gov host, forming a stable 1:1 inclusion complex. nih.gov The formation of this complex is driven by hydrophobic interactions between the pyridine ring of AMPy and the cavity of TMeQ nih.gov, as well as hydrogen bonding between the amine group of the guest and the portal carbonyl oxygen atoms of the host. nih.gov This example underscores the potential of the pyridin-2-ylmethylamine moiety to direct self-assembly through a combination of directional hydrogen bonds and non-directional hydrophobic forces.
The flexible pentyl chain in this compound is expected to play a crucial role in its self-assembly behavior, potentially leading to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents. The balance between the hydrophilic pyridinylmethylamine headgroup and the hydrophobic pentyl tail is a key determinant of the resulting supramolecular architecture.
Role in Hydrogen Bonding Networks and π-π Stacking Interactions
Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that govern the structure and stability of supramolecular systems. This compound is well-equipped to participate in both types of interactions.
The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of intermolecular N-H···N hydrogen bonds, creating chains or dimeric motifs. A study on the closely related compound, N-(pyridin-2-ylmethyl)pyridin-2-amine, revealed the presence of weak intermolecular N-H···N hydrogen bonds that contribute to the stabilization of the crystal packing. nih.govresearchgate.net In this structure, the amine groups are involved in pair-wise interactions, leading to the formation of dimers. nih.govresearchgate.net Similar interactions can be anticipated for this compound, influencing its solid-state structure and properties.
The pyridine ring of this compound also enables it to participate in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in the formation of extended supramolecular assemblies. libretexts.org Theoretical and experimental studies on pyridine derivatives have shown that π-π stacking interactions can lead to various arrangements, including parallel-displaced and T-shaped geometries, with interaction energies in the range of 2-4 kcal/mol. researchgate.net In the crystal structure of N-(pyridin-2-ylmethyl)pyridin-2-amine, weak intermolecular C-H···π interactions are also observed, further stabilizing the molecular packing. nih.govresearchgate.net The combination of hydrogen bonding and π-π stacking in this compound can give rise to robust and well-defined three-dimensional networks.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motifs |
| Hydrogen Bonding | N-H (donor), Pyridine-N (acceptor) | Dimers, chains, sheets |
| π-π Stacking | Pyridine rings | Stacked columns, layered structures |
| C-H···π Interactions | C-H bonds, Pyridine ring | Stabilization of packing |
| Van der Waals Forces | Pentyl chains | Interdigitated layers |
| Hydrophobic Effects | Pentyl chains | Micelles, vesicles in polar solvents |
Incorporation into Organic Frameworks and Polymeric Systems
The coordinating ability of the pyridine nitrogen and the secondary amine makes this compound a suitable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridine moiety is a common building block in the design of these materials due to its ability to coordinate with a wide range of metal ions.
While the direct incorporation of this compound into MOFs has not been explicitly reported, the use of similar pyridine-containing ligands is widespread. For example, flexible tetrapyridine ligands have been used to construct new metal-organic frameworks with Cu(II) and Cu(I), resulting in networks with different topologies depending on the counterions and the oxidation state of the metal. nih.gov The flexibility of the pentyl chain in this compound could impart a degree of adaptability to the resulting frameworks, potentially leading to materials with interesting guest-responsive properties.
Furthermore, the amine group of this compound can be utilized as a reactive site for its incorporation into polymeric systems. For instance, polymers with pendant amine groups can undergo addition reactions with molecules containing triple bonds, such as acetylenecarboxylic acids. researchgate.net This suggests that this compound could be grafted onto polymer backbones or used as a monomer in polymerization reactions to create functional polymers with metal-coordinating sites. These materials could find applications in catalysis, separation, and sensing.
Development of Chemosensors and Functional Probes for Analytical Applications
Pyridine derivatives are widely recognized for their potential in the development of chemosensors and functional probes due to their ability to coordinate with metal ions and other analytes, often resulting in a change in their photophysical properties. nih.gov The this compound scaffold, containing a pyridine ring and a secondary amine, provides a bidentate N,N-chelation site that can selectively bind to specific metal ions.
The development of fluorescent chemosensors based on pyridine derivatives has been an active area of research. mdpi.com Upon coordination with a metal ion, the fluorescence properties of the pyridine-containing molecule can be either enhanced or quenched, providing a detectable signal for the presence of the analyte. For instance, various pyridine derivatives have been shown to act as selective fluorescent sensors for toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com
While there are no specific reports on the use of this compound as a chemosensor, its structural similarity to other successful pyridine-based sensors suggests its potential in this field. The pentyl group could also be modified to tune the solubility and photophysical properties of the sensor molecule. For example, the introduction of a fluorophore at the end of the pentyl chain could lead to a ratiometric or FRET-based sensor, where the binding event at the pyridinylmethylamine site modulates the emission of the attached fluorophore. The design of such a sensor would involve the careful selection of the fluorophore and the optimization of the linker length to ensure efficient signal transduction.
Table 2: Potential Analytical Applications of this compound Derivatives
| Application | Target Analyte | Sensing Mechanism | Potential Signal |
| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺) | Chelation-induced fluorescence enhancement/quenching | Change in fluorescence intensity or wavelength |
| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to color change | Visible color change |
| Functional Probe | Biological molecules | Specific binding events | Change in spectroscopic properties |
Ligand Biomolecule Interaction Studies Mechanistic in Vitro Focus for N Pyridin 2 Ylmethyl Pentan 1 Amine and Analogues
Enzymatic Modulation Research
Studies on Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD), a critical cofactor for cellular metabolism and energy production. nih.gov The inhibition of NAMPT is a therapeutic strategy being explored for cancer, as many tumors over-express this enzyme to meet their high energetic demands. nih.gov
While direct studies on N-(pyridin-2-ylmethyl)pentan-1-amine are not extensively documented, the pyridinyl moiety is a cornerstone of many potent NAMPT inhibitors. frontiersin.org The rationale for its importance comes from crystallographic studies of inhibitors like FK866 bound to NAMPT. frontiersin.org These studies show that the pyridine (B92270) ring mimics the natural substrate, nicotinamide, by positioning itself in a π-stacking arrangement between the aromatic residues of Tyr18 and Phe193 in the enzyme's active site. frontiersin.org Furthermore, the nitrogen atom of the pyridine ring is crucial, as it forms a key hydrogen bond with the phenol group of Tyr18. frontiersin.org This established binding mechanism underscores the potential of compounds containing the pyridin-2-ylmethyl scaffold, such as this compound, as foundational structures for the design of novel NAMPT inhibitors.
Cholinesterase Interaction and Inhibition Kinetics
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. Analogues featuring a pyridine core have been synthesized and evaluated for this purpose. A study on pyridine derivatives incorporating a carbamic function demonstrated potent, dual inhibition of both human AChE (hAChE) and human BChE (hBChE). nih.gov
Kinetic analyses of related inhibitors often reveal a mixed-type inhibition mechanism. nih.govnih.govmdpi.com This suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies indicate that these pyridine-based inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual-site binding is a characteristic of many highly effective cholinesterase inhibitors. mdpi.com For instance, one of the most potent carbamate derivatives in a study, compound 8 , showed significant inhibitory activity against hAChE, while another, compound 11 , was the most potent against hBChE, highlighting how structural modifications to the pyridine scaffold can tune selectivity. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
| Carbamate 8 | hAChE | 0.153 ± 0.016 |
| Carbamate 11 | hBChE | 0.828 ± 0.067 |
Data sourced from a study on pyridine derivatives as cholinesterase inhibitors. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms
Inhibitors of α-amylase and α-glucosidase are therapeutic agents used in the management of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut, and their inhibition can lower postprandial blood glucose levels.
Research into pyridine-based imine derivatives has provided insight into their potential as α-glucosidase inhibitors. Molecular docking simulations of these analogues have elucidated the specific interactions within the enzyme's active site. The nitrogen atom of the pyridine ring is capable of forming a conventional hydrogen bond with the amino acid residue HIS A:674. The pyridine ring itself contributes to stabilizing the ligand-enzyme complex through carbon-hydrogen bonds and pi-anion interactions with key acidic residues, ASP A:404 and ASP A:518. Further stabilization is achieved via hydrophobic contacts, including pi-pi stacking with TRP A:481 and pi-alkyl interactions between the ligand's alkyl groups and PHE A:525.
Protein Tyrosine Phosphatase 1B (PTP1B) Interaction Studies
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govnih.gov While many active-site inhibitors of PTP1B have been developed, they often suffer from poor oral bioavailability. nih.gov
Research has identified an allosteric inhibitor, DPM-1001 , which is a close structural analogue of this compound. nih.gov DPM-1001 contains a pyridin-2-ylmethyl-amino-butyl-amine group, differing only by a single carbon in the alkyl chain. nih.gov This compound was found to be a potent, non-competitive inhibitor of PTP1B, indicating that it binds to a site distinct from the catalytic active site (an allosteric site). nih.gov This mechanism of action is significant as allosteric inhibitors can offer better selectivity and drug-like properties compared to active-site directed inhibitors.
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
| DPM-1001 | PTP1B | 100 | Non-competitive |
Data sourced from a study on DPM-1001 as a PTP1B inhibitor. nih.gov
Mycobacterial ATP Synthase Interaction
Mycobacterial ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It has been validated as a clinical target by the diarylquinoline drug bedaquiline. Structure-activity relationship studies on a class of compounds known as squaramides have identified potent inhibitors of this enzyme.
These studies revealed that a 2-pyridyl methyl substitution on the squaramide scaffold is crucial for achieving high potency. Specifically, a derivative named SQ31f , which incorporates a (pyridin-2-ylmethyl)amino moiety, was found to be a powerful inhibitor. Mechanistic studies showed that SQ31f binds to a previously unknown site within the proton-conducting channel of the ATP synthase. This binding induces a distinct conformational change in the enzyme, which is remarkably similar to the change induced by diarylquinolines like bedaquiline, suggesting a common inhibited state of the enzyme that is particularly favorable for drug binding.
Receptor Binding Profiling and Molecular Recognition (in vitro only)
A comprehensive, publicly available in vitro receptor binding profile for this compound or its direct analogues, detailing interactions across a broad panel of common biological receptors, could not be identified in the reviewed scientific literature.
Histamine H3 Receptor Ligand Binding
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, it is a significant target for the development of therapeutic agents. While extensive research has been conducted on various scaffolds as H3R antagonists, specific binding affinity data for this compound at the histamine H3 receptor is not extensively documented in publicly available literature.
However, the broader class of pyridine-containing compounds has been investigated. For instance, dual-acting ligands possessing a piperidine core connected to a pyridine moiety have shown high affinity for H3 receptors, with Ki values often in the nanomolar range. nih.govacs.org These more complex structures often incorporate additional aromatic or cyclic groups, which significantly influence their binding characteristics. For example, studies on histamine receptor ligands often involve replacing the aminoethyl side chain of histamine with longer propyl or butyl chains linked to polar groups and cyclic moieties, which have demonstrated pKi values ranging from 7.56 to 8.68. nih.gov Without direct experimental data for this compound, its specific affinity for the H3 receptor remains to be elucidated.
Sigma-1 and Sigma-2 Receptor Binding Studies
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins involved in a variety of cellular functions. They have been identified as targets for therapeutic intervention in several central nervous system disorders.
Currently, there is a lack of specific binding data for this compound at either the sigma-1 or sigma-2 receptors in published research. The development of sigma receptor ligands has explored a wide array of chemical scaffolds. For instance, competition binding studies for the σ1 receptor often utilize radioligands like [3H]+-pentazocine. nih.gov Research has shown that certain piperidine-based compounds can exhibit dual affinity for both histamine H3 and sigma-1 receptors. nih.gov However, these compounds are structurally distinct from this compound. The affinity of methamphetamine for the σ1 receptor has been noted, but this is also a structurally dissimilar molecule. nih.gov The characterization of the σ2 receptor has often relied on radioligands such as [3H]DTG. ias.ac.in Without dedicated binding assays, the interaction profile of this compound with sigma-1 and sigma-2 receptors is unknown.
Serotonin 5-HT1A Receptor Interaction Analysis
The serotonin 5-HT1A receptor is a G-protein coupled receptor that mediates the effects of the neurotransmitter serotonin and is implicated in the pathophysiology of anxiety and depression. The pyridin-2-ylmethylamine scaffold has been identified as a key pharmacophore for 5-HT1A receptor agonists.
While direct binding data for this compound is not available, several more complex analogues incorporating this core structure have demonstrated high affinity for the 5-HT1A receptor. These studies highlight the importance of the pyridin-2-ylmethylamine moiety for receptor recognition. For example, a series of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives have shown high affinity and selectivity for 5-HT1A receptors over dopaminergic D2 and adrenergic α1 receptors. scispace.com Similarly, pyridinyl-piperazine derivatives have been explored as dual 5-HT1A and 5-HT7 receptor ligands, with some compounds exhibiting Ki values for the 5-HT1A receptor in the low nanomolar to sub-nanomolar range. nih.gov
The following table summarizes the 5-HT1A receptor binding affinities for some representative, structurally complex analogues containing the pyridin-2-ylmethylamine scaffold.
| Compound | Structure | 5-HT1A Binding Affinity (Ki, nM) |
|---|---|---|
| SYA16263 | 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine | 1.1 nih.gov |
| Analogue 21 | 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 nih.gov |
| Analogue 40 | 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone | Data not explicitly quantified in nM, but noted as a potent agonist scispace.com |
Amelioration of Protein Aggregation (e.g., Amyloid-beta, Tau) in Biochemical Systems
The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological hallmark of Alzheimer's disease. The pyridin-2-ylmethylamine moiety has been incorporated into molecules designed to inhibit these processes.
A notable example is the pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT). nih.gov In biochemical assays, PAT has been shown to effectively inhibit both the self-aggregation of Aβ and aggregation induced by metal ions. nih.gov This inhibitory activity was confirmed using multiple biophysical techniques, including Thioflavin T (ThT) fluorescence assays, which detect the formation of β-sheet-rich amyloid fibrils, as well as circular dichroism spectroscopy and transmission electron microscopy (TEM). nih.gov
While PAT is structurally more complex than this compound, its efficacy highlights the potential of the bis(pyridin-2-ylmethyl)amine scaffold as a key structural element for interacting with and modulating the aggregation pathway of Aβ peptides. Other studies have also identified different pyridine-based structures, such as 2,6-disubstituted pyridine derivatives, as inhibitors of Aβ aggregation. nih.gov There is currently no published research specifically investigating the effects of this compound on either amyloid-beta or tau protein aggregation.
Development of Biochemical Probes and Tools for Mechanistic Studies
The development of molecular probes for imaging and studying pathological processes in the brain is a critical area of research. Pyridine-based structures have been utilized as scaffolds for the creation of Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) ligands for imaging Aβ plaques and tau tangles.
For instance, radioiodinated styrylpyridines have been developed as SPECT probes and have shown good binding affinities for Aβ plaques in postmortem Alzheimer's disease brain tissue. researchgate.net In the realm of PET imaging, derivatives of imidazo[1,2-a]pyridine have been labeled with fluorine-18 to serve as potential agents for visualizing Aβ plaques. plu.edu
More directly related to the pyridin-2-ylamine core, a high-throughput screening campaign identified N-(6-methylpyridin-2-yl)quinolin-2-amine as a novel binder to aggregated tau. researchgate.net This initial hit led to the development and optimization of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as potential PET tracers for imaging tau pathology. researchgate.net These examples, while not direct derivatives of this compound, demonstrate the utility of the pyridine and specifically the pyridin-2-ylamine substructure in designing high-affinity ligands for protein aggregates, which are essential tools for mechanistic studies of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. For derivatives of pyridin-2-ylmethylamine, SAR studies have provided valuable insights, particularly in the context of 5-HT1A receptor binding and Aβ aggregation inhibition.
For 5-HT1A Receptor Binding: Research on complex analogues has shown that the pyridin-2-ylmethylamine moiety is a critical pharmacophore for 5-HT1A receptor activation. scispace.com SAR studies revealed that:
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for receptor recognition and activation. For instance, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance 5-HT1A agonist properties. scispace.com
Non-Pharmacophoric Part: While the pyridin-2-ylmethylamine core is essential, modifications to the rest of the molecule are also required to achieve high affinity. scispace.com
Alkyl Chain: In related classes of receptor ligands, the length of the alkyl chain linking pharmacophoric elements can significantly impact bioactivity, though specific SAR studies varying the pentyl chain of this compound are not available. researchgate.netnih.gov
For Aβ Aggregation Inhibition: In the context of inhibiting Aβ aggregation, the SAR for pyridine derivatives suggests that the ability to interact with the β-sheet structure of the amyloid peptide is key.
2,6-Disubstituted Pyridines: The 2,6-diaminopyridine moiety has been identified as a crucial component for inhibiting Aβ aggregation. nih.gov
Oligomeric Structures: Compounds that feature multiple 2,6-disubstituted pyridine units connected by linkers have shown the most potent inhibition of Aβ aggregation, suggesting that a multivalent binding mode may be advantageous. nih.gov The findings for the Aβ aggregation inhibitor PAT, which contains two pyridin-2-ylmethylamine units, further support the importance of this scaffold in designing anti-aggregation agents. nih.gov
Future Research Directions and Unexplored Avenues for N Pyridin 2 Ylmethyl Pentan 1 Amine
Emerging Synthetic Methodologies and Sustainable Production
The development of environmentally benign and efficient synthetic routes to N-(pyridin-2-ylmethyl)pentan-1-amine is a primary area for future research. Traditional synthetic methods for pyridine (B92270) derivatives often involve harsh conditions and the use of hazardous reagents. ijarsct.co.in Green chemistry principles, therefore, offer a promising avenue for the sustainable production of this compound.
One of the most promising sustainable methods for the synthesis of this compound is reductive amination. acsgcipr.orgorganic-chemistry.org This approach would likely involve the reaction of 2-pyridinecarboxaldehyde with pentan-1-amine in the presence of a suitable reducing agent. Green variations of this method could employ catalytic hydrogenation over a supported metal catalyst, which is considered an ideal green chemistry approach. acsgcipr.org Alternative, milder reducing agents such as pyridine-borane complexes could also be explored to enhance the sustainability of the process. acsgcipr.org
Future research in this area should focus on optimizing reaction conditions to maximize yield and minimize waste. This includes the exploration of solvent-free reactions, the use of aqueous media, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.innih.govresearchgate.net The development of reusable catalysts, such as magnetic nanoparticles, could also contribute to more sustainable and cost-effective production methods. ijarsct.co.in
| Synthetic Approach | Reagents | Potential Advantages |
| Catalytic Hydrogenation | 2-Pyridinecarboxaldehyde, Pentan-1-amine, H₂, Supported Metal Catalyst (e.g., Pd/C) | High atom economy, clean reaction, catalyst recyclability. |
| Borane-based Reduction | 2-Pyridinecarboxaldehyde, Pentan-1-amine, Pyridine-borane complex | Mild reaction conditions, high selectivity. |
| Microwave-Assisted Synthesis | 2-Pyridinecarboxaldehyde, Pentan-1-amine, Reducing Agent | Reduced reaction times, increased yields, energy efficiency. nih.gov |
Advanced Characterization Techniques for Complex Systems
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are fundamental, future research should employ more advanced techniques to probe the compound's behavior in complex systems. ijarsct.co.inbhu.ac.in
For instance, single-crystal X-ray diffraction studies would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This data is invaluable for understanding its packing in the solid state and for computational modeling.
In solution, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals, which is particularly important for confirming the structure of new derivatives. Furthermore, studying the compound's interaction with metal ions or other molecules using techniques like UV-Vis spectroscopy and isothermal titration calorimetry (ITC) would provide insights into its coordination chemistry and binding properties. researchgate.net
Computational studies, particularly those employing Density Functional Theory (DFT), will be instrumental in correlating experimental data with theoretical models of the compound's electronic structure, vibrational frequencies, and reactivity. jneonatalsurg.com
| Characterization Technique | Information Gained |
| Single-Crystal X-ray Diffraction | Solid-state structure, bond parameters, intermolecular interactions. nih.gov |
| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, solution-state conformation. |
| UV-Vis Spectroscopy | Electronic transitions, complex formation with metal ions. researchgate.net |
| Isothermal Titration Calorimetry | Thermodynamic parameters of binding interactions. |
| Density Functional Theory (DFT) | Electronic structure, vibrational spectra, reactivity indices. jneonatalsurg.com |
Novel Applications in Catalysis and Materials Design
The structural motifs within this compound suggest its potential as a ligand in catalysis and as a building block in materials science. The pyridine nitrogen and the secondary amine can act as a bidentate ligand, coordinating to a variety of metal centers. researchgate.net
In catalysis, future research could explore the synthesis of transition metal complexes of this compound and their application in various organic transformations. For instance, palladium complexes of similar N-alkyl-N-(pyridin-2-ylmethylene)amine ligands have shown catalytic activity in polymerization reactions. researchgate.net There is potential for complexes of this compound to be active in cross-coupling reactions, hydrogenations, and other industrially relevant processes. mdpi.com
In materials design, the ability of the pyridine moiety to participate in hydrogen bonding and π-π stacking interactions, coupled with the flexibility of the pentyl chain, makes this compound an interesting candidate for the construction of supramolecular assemblies and coordination polymers. These materials could have applications in areas such as gas storage, separation, and sensing.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, from predicting molecular properties to designing novel compounds. valencelabs.comresearchgate.net For this compound, these computational approaches can be leveraged in several ways.
ML models could be trained on datasets of known pyridine derivatives to predict the properties of this compound and its analogues, such as their catalytic activity, binding affinity for specific targets, or material properties. acs.orgnih.gov This can help to prioritize synthetic efforts and guide the design of new functional molecules.
Furthermore, generative models can be used to explore the chemical space around this compound, proposing novel derivatives with enhanced properties. For example, an ML-assisted material genome approach has been successfully used to design pyridine-based polymers for efficient removal of certain ions. acs.orgnih.gov A similar approach could be used to design materials based on the target compound.
| AI/ML Application | Potential Outcome |
| Property Prediction | Estimation of catalytic activity, binding affinity, and material properties. |
| Generative Modeling | Design of novel derivatives with optimized properties. |
| Reaction Prediction | Optimization of synthetic routes and prediction of reaction outcomes. |
Role as a Model Compound for Fundamental Chemical Principles
Beyond its potential applications, this compound can serve as a valuable model compound for studying fundamental chemical principles. Its combination of a rigid aromatic ring and a flexible aliphatic chain allows for the investigation of conformational dynamics and their influence on chemical reactivity and physical properties.
In coordination chemistry, it can be used to study the chelate effect and the influence of ligand flexibility on the stability and geometry of metal complexes. nih.govresearchgate.net The compound's protonation equilibria can also be investigated to understand the relative basicities of the pyridine and secondary amine nitrogens, providing insights into the electronic communication between these two functional groups.
The study of intermolecular interactions, both in the solid state and in solution, can provide a deeper understanding of hydrogen bonding, π-stacking, and van der Waals forces, which are crucial for molecular recognition and self-assembly processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
